(2-Chloro-3-iodophenyl)methanamine
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Overview
Description
(2-Chloro-3-iodophenyl)methanamine is an organic compound with the molecular formula C7H7ClIN It is a derivative of benzenemethanamine, where the benzene ring is substituted with chlorine and iodine atoms at the 2 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-iodophenyl)methanamine typically involves the halogenation of benzenemethanamine derivatives. One common method is the sequential introduction of chlorine and iodine atoms onto the benzene ring. The reaction conditions often require the use of halogenating agents such as chlorine gas and iodine monochloride, along with catalysts to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-iodophenyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzenemethanamines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
(2-Chloro-3-iodophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: It is explored for its potential therapeutic applications. The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-3-iodophenyl)methanamine involves its interaction with specific molecular targets. The chlorine and iodine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-iodophenyl)methanamine
- (2-Bromo-3-iodophenyl)methanamine
- (2-Chloro-3-bromophenyl)methanamine
Uniqueness
(2-Chloro-3-iodophenyl)methanamine is unique due to its specific halogenation pattern. The presence of both chlorine and iodine atoms at the 2 and 3 positions, respectively, imparts distinct chemical properties that differentiate it from other similar compounds. This unique structure can result in different reactivity and biological activity, making it a compound of interest in various research fields.
Properties
IUPAC Name |
(2-chloro-3-iodophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClIN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBWAZSOQGLTLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Cl)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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